molecular formula C13H20N4O3S B2610753 (4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034264-46-3

(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2610753
CAS No.: 2034264-46-3
M. Wt: 312.39
InChI Key: AYTOQOZLFQIKRJ-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and preclinical research. This molecule features a tetrahydropyrazolo[1,5-a]pyridine scaffold linked to a methylsulfonyl piperazine moiety via a carboxamide bridge, a structural motif found in compounds targeting various biological pathways. Structurally related tetrahydropyrazolo-pyridine and tetrahydropyrazolo-pyrimidine derivatives have demonstrated potent inhibitory activity against casein kinase 1 (CK1) isoforms , which are implicated in circadian rhythm regulation and neurodegenerative diseases. Additionally, similar molecular frameworks have been investigated as C5a receptor modulators , suggesting potential applications in inflammatory and autoimmune disease research. The C5a receptor is a G protein-coupled receptor (GPCR) expressed on immune cells including monocytes, neutrophils, and mast cells , and its modulation represents a promising approach for conditions like vasculitis, inflammatory bowel diseases, and ischemia-reperfusion injury . The methylsulfonyl group enhances the molecule's potential as a hydrogen bond acceptor, potentially improving target binding affinity and physicochemical properties. This compound is provided exclusively for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or human consumption applications. Researchers should handle this material according to laboratory safety protocols and applicable regulations.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-21(19,20)16-8-6-15(7-9-16)13(18)12-10-11-4-2-3-5-17(11)14-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTOQOZLFQIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations

  • Piperazine Substituents :
    • The target’s methylsulfonyl group contrasts with the trifluoromethylphenyl (Compound 21/5) and fluorophenyl (CAS 838398-60-0) groups. Methylsulfonyl is more polar, likely improving aqueous solubility, while trifluoromethylphenyl and fluorophenyl are lipophilic, favoring membrane penetration .
  • In contrast, pyrazolopyrimidine (CAS 838398-60-0) and thiophene (Compound 21) are fully planar, which may enhance stacking interactions with flat binding pockets .

Implications for Drug Design

  • Solubility vs. Lipophilicity : Methylsulfonyl groups (target) balance solubility and moderate lipophilicity, whereas trifluoromethyl (Compound 21) prioritizes lipophilicity for CNS penetration.
  • Metabolic Stability : Fluorinated aryl groups (e.g., CAS 838398-60-0) resist oxidative metabolism, while saturated heterocycles (target) may reduce susceptibility to CYP450 enzymes .
  • Synthetic Accessibility : The methylsulfonyl piperazine in the target compound is synthetically tractable via sulfonylation, whereas trifluoromethylphenyl groups require multi-step functionalization .

Research Findings and Methodological Considerations

  • Structure-Activity Relationships (SAR) : highlights that substituents at the piperazine and heterocycle positions critically modulate target affinity and selectivity. For example, thiophene (Compound 21) may engage in sulfur-π interactions, while pyrazoles (Compound 5) offer hydrogen-bonding sites .

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